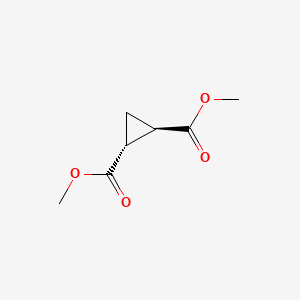

Dimethyl trans-1,2-cyclopropanedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVOSZYUSFDYIN-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423928 | |

| Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-35-7 | |

| Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-1,2-cyclopropanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate: Core Properties and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl trans-1,2-cyclopropanedicarboxylate is a key organic compound featuring a strained three-membered carbocyclic ring substituted with two trans-oriented methoxycarbonyl groups. This structural motif imparts a high degree of conformational rigidity, making it a valuable building block in the synthesis of complex molecular architectures. Its unique stereochemical and electronic properties have positioned it as a significant intermediate in the development of pharmaceuticals and agrochemicals, where precise control of molecular shape is crucial for biological activity.

The strained cyclopropane ring not only serves as a rigid scaffold but also influences the molecule's reactivity, allowing for a variety of chemical transformations. In medicinal chemistry, the incorporation of the cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and increase the potency of drug candidates. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, reactivity, and biological significance of this compound.

Fundamental Properties

The core physicochemical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value |

| IUPAC Name | dimethyl (1R,2R)-rel-cyclopropane-1,2-dicarboxylate |

| Synonyms | Dimethyl trans-cyclopropane-1,2-dicarboxylate |

| CAS Number | 826-35-7 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 1.12 g/mL |

| Boiling Point | 101 °C at 18 mmHg |

| Flash Point | 99 °C |

| Refractive Index (n²⁰/D) | 1.4425 - 1.4445 |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 6H | -OCH₃ |

| ~2.10 | m | 2H | Cyclopropyl C1-H, C2-H |

| ~1.40 | m | 2H | Cyclopropyl C3-H₂ |

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The multiplet patterns for the cyclopropyl protons arise from their diastereotopic nature and complex spin-spin coupling.

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~52 | -OCH₃ |

| ~22 | Cyclopropyl C1, C2 |

| ~15 | Cyclopropyl C3 |

Table 4: Key IR and MS Data

| Spectroscopic Data | Key Peaks/Signals |

| FTIR (cm⁻¹) | ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1170 (C-O stretch) |

| Mass Spectrometry (m/z) | 158 (M⁺), 127 ([M-OCH₃]⁺), 99 ([M-COOCH₃]⁺) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclopropanation of dimethyl fumarate, which preserves the trans stereochemistry of the starting material.

Synthesis via Diazomethane

A common laboratory-scale synthesis involves the reaction of dimethyl fumarate with diazomethane, often catalyzed by a palladium salt.

Experimental Protocol: Palladium-Catalyzed Diazomethane Cyclopropanation

-

Materials: Dimethyl fumarate, diazomethane solution in ether, palladium(II) acetate, diethyl ether, acetic acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of dimethyl fumarate (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

A catalytic amount of palladium(II) acetate (0.01-0.02 eq) is added to the stirred solution.

-

A freshly prepared ethereal solution of diazomethane (1.5-2.0 eq) is added dropwise over 1-2 hours. The reaction is monitored by the disappearance of the yellow color of diazomethane.

-

After the addition is complete, the reaction is stirred for an additional hour at 0 °C.

-

Excess diazomethane is quenched by the careful dropwise addition of glacial acetic acid until gas evolution ceases and the yellow color disappears.

-

The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

-

Figure 1: Synthesis workflow for diazomethane-based cyclopropanation.

Simmons-Smith Reaction

An alternative method that avoids the hazards of diazomethane is the Simmons-Smith reaction, which utilizes a zinc carbenoid.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Materials: Zinc-copper couple, diiodomethane, dimethyl fumarate, anhydrous diethyl ether, saturated ammonium chloride solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

A flask is charged with a zinc-copper couple (2.0 eq) and anhydrous diethyl ether under a nitrogen atmosphere.

-

Diiodomethane (1.5 eq) is added, and the mixture is stirred. Gentle heating may be required to initiate the formation of the carbenoid.

-

A solution of dimethyl fumarate (1.0 eq) in anhydrous diethyl ether is added dropwise to the carbenoid suspension.

-

The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation.

-

An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate

CAS Number: 826-35-7

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in organic synthesis with significant applications in medicinal chemistry. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a colorless liquid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its strained three-membered ring structure imparts unique reactivity, making it a valuable component in the creation of complex organic molecules.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 826-35-7 | [2] |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 101 °C @ 18 mmHg | [1] |

| Density | 1.12 g/mL | [3] |

| Refractive Index (n20/D) | 1.4425-1.4445 | [1] |

| Flash Point | 99 °C | [1] |

| LogP | -0.03150 | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (s, 6H, 2 x OCH₃), ~2.1-2.2 (m, 2H, cyclopropyl CH), ~1.4-1.5 (m, 2H, cyclopropyl CH₂) | [4][5] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~52 (OCH₃), ~22 (cyclopropyl CH), ~15 (cyclopropyl CH₂) | [2][4] |

| Mass Spectrometry (EI) | Key fragments may include [M]+, [M-OCH₃]+, [M-COOCH₃]+ | [2][6][7] |

| Kovats Retention Index | 1090 (Standard non-polar column) | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclopropanation of dimethyl fumarate. Several methods are available, with the Simmons-Smith and Corey-Chaykovsky reactions being prominent examples.

Experimental Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction provides a stereospecific method for the synthesis of cyclopropanes from alkenes.[8][9]

Reaction:

Figure 1: Simmons-Smith Cyclopropanation of Dimethyl Fumarate.

Materials:

-

Dimethyl fumarate

-

Diiodomethane

-

Zinc-Copper couple

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

-

Add anhydrous diethyl ether to the flask, followed by a solution of diiodomethane in diethyl ether, added dropwise.

-

To this mixture, add a solution of dimethyl fumarate in diethyl ether dropwise at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.[10]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[10]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.[10]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction utilizes a sulfur ylide to achieve cyclopropanation, particularly effective for electron-deficient alkenes like dimethyl fumarate.[11][12][13]

Reaction Workflow:

Figure 2: Corey-Chaykovsky Reaction Workflow.

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Dimethyl fumarate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous DMSO and heat gently to form the dimsyl anion.

-

Cool the solution and add trimethylsulfoxonium iodide in portions to form the sulfur ylide.

-

In a separate flask, dissolve dimethyl fumarate in anhydrous THF.

-

Add the dimethyl fumarate solution to the sulfur ylide solution at a controlled temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

After completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the residue by vacuum distillation or column chromatography.

Applications in Drug Development

The rigid cyclopropane scaffold is a valuable motif in medicinal chemistry, offering a means to constrain the conformation of molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[14][15] this compound and its derivatives have been explored in the development of various therapeutic agents.

Protease Inhibitors

The trans-1,2-dicarboxylate substitution pattern on the cyclopropane ring has been utilized in the design of potent inhibitors of viral proteases, such as those from HIV and coronaviruses.[16][17][18] The cyclopropane core acts as a rigid scaffold to correctly orient pharmacophoric groups within the enzyme's active site.

Figure 3: Mechanism of Action of Cyclopropane-based Protease Inhibitors.

Derivatives of this compound have been incorporated into peptidomimetics that show potent inhibition of HIV-1 protease.[16][19] More recently, cyclopropane-based compounds have been identified as broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), a key enzyme in viral replication.[17][18]

Anticancer and Antimicrobial Agents

The cyclopropane moiety is also found in compounds with anticancer and antimicrobial properties.[14][20][21] The unique stereoelectronic properties of the cyclopropane ring can contribute to the biological activity of these molecules. Research into amide derivatives of cyclopropane carboxylic acids has shown moderate activity against various bacterial and fungal strains.[21]

Safety and Handling

This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. In case of ingestion, rinse the mouth and seek medical attention.[2]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with its rigid cyclopropane core offering significant advantages in the design of new therapeutic agents. The synthetic routes to this compound are well-established, and its applications in drug discovery, particularly in the development of protease inhibitors, continue to be an active area of research. This guide provides a comprehensive foundation for scientists and researchers working with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pure.uva.nl [pure.uva.nl]

- 5. chemicalbook.com [chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 12. adichemistry.com [adichemistry.com]

- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate: Molecular Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl trans-1,2-cyclopropanedicarboxylate is a key synthetic intermediate in organic chemistry, valued for its rigid cyclopropane core and versatile functional groups. This structure is a recurring motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the diester substituents on the cyclopropane ring plays a crucial role in determining the biological activity and physical properties of its derivatives. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and detailed experimental protocols for the synthesis and characterization of this compound.

Molecular Structure and Stereochemistry

The molecular formula of this compound is C₇H₁₀O₄, and its molecular weight is 158.15 g/mol .[1][2] The IUPAC name for this compound is dimethyl (1R,2R)-rel-cyclopropane-1,2-dicarboxylate, indicating the relative trans configuration of the two methoxycarbonyl groups attached to the cyclopropane ring.[1] This trans arrangement signifies that the two ester groups are on opposite sides of the plane of the cyclopropane ring.

The stereochemistry is a critical aspect of this molecule. The cyclopropane ring is a rigid, planar three-membered ring. The substituents at C1 and C2 can be either on the same side of the ring (cis) or on opposite sides (trans). In the case of this compound, the two methoxycarbonyl groups are positioned on opposite faces of the cyclopropane ring. This trans configuration leads to a specific three-dimensional arrangement that influences its reactivity and its utility as a chiral building block in asymmetric synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 826-35-7 | [1] |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Boiling Point | 101 °C at 18 mmHg | |

| Density | 1.12 g/cm³ | |

| Refractive Index | 1.4425-1.4445 |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 3.69 (s, 6H, 2 x OCH₃), 2.10-2.20 (m, 2H, CH-CO), 1.35-1.45 (m, 2H, CH₂) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.5 (C=O), 52.0 (OCH₃), 23.0 (CH-CO), 16.0 (CH₂) | [3] |

| GC-MS | Retention Time: Varies with column and conditions. Major Fragments (m/z): 158 (M+), 127, 99, 67, 59. | [1] |

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

A common and effective method for the synthesis of this compound is the Simmons-Smith cyclopropanation of dimethyl fumarate. This reaction involves an organozinc carbenoid and is known for its stereospecificity, preserving the trans geometry of the starting alkene.

Materials:

-

Dimethyl fumarate

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple under a nitrogen atmosphere. Add anhydrous diethyl ether to cover the couple.

-

Reaction: To the stirred suspension of the zinc-copper couple, add a solution of diiodomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Addition of Alkene: After the formation of the Simmons-Smith reagent (indicated by the disappearance of the copper color and the formation of a gray suspension), a solution of dimethyl fumarate in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Workup: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. The spectrum should show a singlet for the methyl ester protons and multiplets for the cyclopropyl protons.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the carbonyl carbons, the methoxy carbons, and the two distinct carbons of the cyclopropane ring.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent such as diethyl ether or ethyl acetate.

-

GC-MS Analysis: Inject a small volume of the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the structure of the compound.

Application in Drug Synthesis: A Workflow Example

This compound and its derivatives are valuable precursors in the synthesis of various pharmaceuticals. For instance, cyclopropane-containing amino acids are incorporated into peptidomimetics to introduce conformational constraints, which can enhance biological activity and metabolic stability. A key application is in the synthesis of Cilastatin, a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation.[4]

The following diagram illustrates a generalized workflow for the utilization of a trans-1,2-disubstituted cyclopropane diester in the synthesis of a cyclopropane-containing drug candidate.

Caption: Synthetic workflow for a cyclopropane-containing drug candidate.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its well-defined stereochemistry and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The experimental protocols provided in this guide offer a starting point for the reliable synthesis and characterization of this valuable compound, enabling further research and development in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide to the Synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate from Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, dimethyl maleate. This document details the critical aspect of stereocontrol in achieving the desired trans configuration of the final product.

Introduction: The Stereochemical Challenge

The direct cyclopropanation of dimethyl maleate, a cis-alkene, inherently favors the formation of the corresponding cis-cyclopropane derivative, dimethyl cis-1,2-cyclopropanedicarboxylate. This is due to the stereospecific nature of several common cyclopropanation reactions. Therefore, to synthesize the trans-isomer, a key strategic consideration is the isomerization of dimethyl maleate to its trans-isomer, dimethyl fumarate, prior to or during the cyclopropanation step. This guide will explore three primary cyclopropanation methodologies—the Corey-Chaykovsky Reaction, the Simmons-Smith Reaction, and Diazomethane-mediated Cyclopropanation—and discuss their application in achieving the desired trans stereochemistry.

Strategic Approach: Isomerization of Dimethyl Maleate

Given that stereospecific cyclopropanation of a cis-alkene yields a cis-cyclopropane, a practical and efficient route to the trans-product begins with the isomerization of dimethyl maleate to dimethyl fumarate. This can be achieved through various methods, including acid catalysis. A general workflow for this strategic approach is outlined below.

Caption: General workflow illustrating the isomerization of dimethyl maleate to dimethyl fumarate.

Cyclopropanation Methodologies

The following sections detail three prominent methods for the cyclopropanation of dimethyl fumarate to yield this compound.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to transfer a methylene group to an α,β-unsaturated ester like dimethyl fumarate.[1][2] The reaction proceeds via a conjugate addition of the ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][3] With α,β-unsaturated esters, the use of dimethylsulfoxonium methylide often favors the thermodynamically more stable trans-cyclopropane product.[4]

Reaction Scheme:

Caption: Corey-Chaykovsky cyclopropanation of dimethyl fumarate.

Experimental Protocol:

A general procedure for the cyclopropanation of an electron-deficient alkene using a modified Corey-Chaykovsky reaction is as follows:[5]

-

To a solution of the electron-deficient alkene (e.g., dimethyl fumarate) in dimethyl sulfoxide (DMSO), an equimolar mixture of trimethylsulfoxonium iodide and potassium tert-butoxide is added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Electron-deficient alkenes | [5] |

| Reagents | Trimethylsulfoxonium iodide, Potassium tert-butoxide | [5] |

| Solvent | DMSO | [5] |

| Temperature | 50-60 °C | [5] |

| Reaction Time | ~15-30 minutes | [5] |

| Yield | Good to excellent (up to 99% for some substrates) | [5] |

| Diastereoselectivity | Generally favors the trans product | [4] |

Simmons-Smith Reaction

The Simmons-Smith reaction is a stereospecific method for cyclopropanation, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6] Therefore, to obtain this compound, it is essential to start with dimethyl fumarate. The reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[7][8]

Reaction Scheme:

Caption: Simmons-Smith cyclopropanation of dimethyl fumarate.

Experimental Protocol:

A general protocol for the Simmons-Smith reaction is as follows:[9]

-

A flask is charged with a zinc-copper couple under an inert atmosphere.

-

Anhydrous diethyl ether is added, and the suspension is stirred.

-

A solution of diiodomethane in diethyl ether is added dropwise.

-

The mixture is gently refluxed for a short period to form the organozinc carbenoid.

-

A solution of dimethyl fumarate in diethyl ether is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by distillation or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dimethyl Fumarate | [6] |

| Reagents | Diiodomethane, Zinc-Copper couple | [7][8] |

| Solvent | Diethyl ether | [9] |

| Temperature | Room temperature to reflux | [9] |

| Yield | Generally good to high | [7][8] |

| Diastereoselectivity | Highly stereospecific (trans starting material gives trans product) | [6] |

Diazomethane-Mediated Cyclopropanation

The reaction of diazomethane with alkenes in the presence of a palladium catalyst is an effective method for cyclopropanation.[7] Similar to the Simmons-Smith reaction, this method is generally stereoselective. A patent describes the reaction of dimethyl fumarate with dimethyldiazomethane in the presence of a copper catalyst to yield the trans-cyclopropane derivative.[10] Due to the hazardous nature of diazomethane, in-situ generation methods are often preferred.[11]

Reaction Scheme:

Caption: Palladium-catalyzed cyclopropanation of dimethyl fumarate with diazomethane.

Experimental Protocol:

A procedure for the palladium-catalyzed cyclopropanation of an alkene with in-situ generated diazomethane can be adapted as follows:[11]

-

A solution of dimethyl fumarate and a palladium catalyst (e.g., palladium(II) acetate) in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared in a reaction vessel.

-

In a separate apparatus designed for the safe generation of diazomethane (e.g., from a precursor like Diazald® with a strong base), diazomethane is generated as a gas and is carefully bubbled through the solution of dimethyl fumarate.

-

The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).

-

The reaction progress is monitored by observing the disappearance of the yellow color of diazomethane and by analytical techniques like TLC or GC.

-

After the reaction is complete, any excess diazomethane is carefully quenched with a few drops of acetic acid.

-

The reaction mixture is then worked up by washing with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dimethyl Fumarate | [10] |

| Reagents | Diazomethane (or a precursor), Palladium(II) acetate | [7] |

| Solvent | Diethyl ether, Dichloromethane | [11] |

| Temperature | 0 °C to room temperature | [11] |

| Yield | Generally good | [7] |

| Diastereoselectivity | Stereoselective (trans starting material gives trans product) | [10] |

Characterization of this compound

The structure of the final product can be confirmed by standard spectroscopic methods.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the trans stereochemistry. The spectrum of the diethyl ester shows the cyclopropyl protons as a multiplet. For the dimethyl ester, characteristic signals for the methoxy protons and the cyclopropyl protons would be expected.[3][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the methoxy carbons, and the carbons of the cyclopropane ring.[13]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (158.15 g/mol ).[13]

Conclusion

The synthesis of this compound from dimethyl maleate is a process where stereochemical control is paramount. A robust and reliable strategy involves the initial isomerization of dimethyl maleate to dimethyl fumarate. Subsequently, several effective cyclopropanation methods can be employed. The Simmons-Smith reaction and palladium-catalyzed diazomethane cyclopropanation offer high stereospecificity, ensuring the retention of the trans configuration from dimethyl fumarate. The Corey-Chaykovsky reaction, particularly with stabilized sulfur ylides, can also provide the desired trans-isomer, often as the major product. The choice of method will depend on factors such as available reagents, desired scale, and safety considerations, particularly with the use of diazomethane. This guide provides the foundational knowledge for researchers to select and optimize the most suitable synthetic route for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. adichemistry.com [adichemistry.com]

- 5. Mechanism of olefin cyclopropanation by diazomethane catalyzed by palladium dicarboxylates: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 10. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]

- 11. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]

- 12. This compound(826-35-7) 1H NMR spectrum [chemicalbook.com]

- 13. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Dimethyl trans-1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in organic synthesis. The document details the core reaction mechanisms, provides experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound is a cyclic diester that serves as a versatile intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The stereospecific construction of the cyclopropane ring, particularly the trans isomer, is a key challenge that has been addressed through several synthetic strategies. This guide will focus on the most prevalent and mechanistically distinct methods for its preparation, primarily starting from dimethyl fumarate, the trans-isomer of the corresponding unsaturated diester. The stereochemistry of the starting material is generally preserved in the cyclopropanation reactions, making dimethyl fumarate the logical precursor to the trans product.

Mechanistic Pathways for Formation

The formation of the cyclopropane ring in this compound can be achieved through several distinct mechanistic pathways. The most prominent among these are the Corey-Chaykovsky reaction, the Simmons-Smith reaction, and the reaction with diazomethane, often catalyzed by a transition metal.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide, to deliver a methylene group to an α,β-unsaturated ester like dimethyl fumarate.[1][2][3] The stabilized sulfur ylide undergoes a conjugate addition (Michael addition) to the double bond of the dimethyl fumarate. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide leaving group to form the cyclopropane ring.[4] The reaction is known for its high stereoselectivity, with the trans geometry of the starting fumarate being retained in the final cyclopropane product.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification).[5][6] The reaction is believed to proceed through a concerted mechanism where the carbenoid is delivered to the alkene in a "butterfly" transition state. This concerted nature ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5] Therefore, the reaction of dimethyl fumarate with the Simmons-Smith reagent is expected to yield the trans-cyclopropane derivative.

Diazomethane Reaction

The reaction of diazomethane with alkenes to form cyclopropanes is another well-established method. In the context of α,β-unsaturated esters, this reaction is often catalyzed by a transition metal, such as palladium(II) acetate.[7] The mechanism involves the formation of a palladium-carbene complex from diazomethane. This complex then transfers the methylene group to the double bond of the dimethyl fumarate. The reaction can also proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then thermally or photochemically eliminates nitrogen gas to yield the cyclopropane. A patent describes the formation of a 1:1 adduct from dimethyl fumarate and dimethyldiazomethane at low temperatures, which is then heated in the presence of a copper catalyst to yield the cyclopropane diester after nitrogen elimination.[1]

Experimental Protocols

General Procedure for Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Esters

This protocol is adapted from general procedures for the Corey-Chaykovsky reaction with Michael acceptors.[3]

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Dimethyl fumarate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) and anhydrous DMSO.

-

Heat the suspension to 50 °C until the evolution of hydrogen ceases and a clear solution of the dimsyl anion is formed.

-

Cool the solution to room temperature and add trimethylsulfoxonium iodide (1.1 equivalents) in one portion.

-

Stir the resulting mixture for 10-15 minutes to form the dimethylsulfoxonium methylide ylide.

-

Dissolve dimethyl fumarate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

General Procedure for Simmons-Smith Cyclopropanation of Alkenes

This protocol is a general procedure based on the Furukawa modification of the Simmons-Smith reaction.[5][8]

Materials:

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Dimethyl fumarate

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of dimethyl fumarate (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 equivalents) to the stirred solution.

-

Add diiodomethane (2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation or column chromatography to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, dimethyl fumarate, and the product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Dimethyl fumarate | C₆H₈O₄ | 144.12 | 192-193 | 102-105 |

| This compound | C₇H₁₀O₄ | 158.15 | 101 (18 mmHg)[9] | N/A (liquid) |

Table 1: Physical Properties

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (GC-MS) | IR Spectroscopy (cm⁻¹) |

| This compound | 3.69 (s, 6H, 2 x OCH₃), 2.15 (m, 2H, 2 x CH-CO), 1.40 (m, 2H, CH₂) | 172.0, 52.0, 22.5, 15.5 | m/z (%): 158 (M⁺, <1), 127 (35), 99 (100), 67 (50), 59 (80)[10] | Not explicitly found, but expected peaks around 1730 (C=O stretch), 2950-3000 (C-H stretch), and 1100-1300 (C-O stretch). |

Table 2: Spectroscopic Data

Mandatory Visualizations

The following diagrams illustrate the mechanistic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Corey-Chaykovsky reaction mechanism.

Caption: Simmons-Smith reaction mechanism.

Caption: Palladium-catalyzed diazomethane reaction.

Caption: General experimental workflow.

References

- 1. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]

- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 9. This compound(826-35-7) 1H NMR [m.chemicalbook.com]

- 10. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl trans-1,2-cyclopropanedicarboxylate (CAS No. 826-35-7). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive efforts have been made to provide accurate experimental data, some values are based on typical ranges observed for similar chemical structures and data available for analogous compounds due to the limited availability of complete, publicly accessible experimental spectra for the target molecule itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Methoxy (6H) | ~3.7 | Singlet | N/A |

| Cyclopropyl CH (2H) | ~2.1 - 2.3 | Multiplet | |

| Cyclopropyl CH₂ (2H) | ~1.3 - 1.5 | Multiplet |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~172 |

| Methoxy (OCH₃) | ~52 |

| Cyclopropyl CH | ~22 |

| Cyclopropyl CH₂ | ~15 |

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester carbonyl) stretch | ~1730 | Strong |

| C-H (sp³) stretch | ~2950-3000 | Medium |

| C-O (Ester) stretch | ~1170-1250 | Strong |

| Cyclopropane C-H stretch | ~3050 | Medium |

Mass Spectrometry (MS)

| m/z | Interpretation | Relative Abundance |

| 158 | [M]⁺ (Molecular ion) | |

| 127 | [M - OCH₃]⁺ | |

| 99 | [M - COOCH₃]⁺ | |

| 59 | [COOCH₃]⁺ |

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of liquid this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Acquisition time: 3-4 s

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1-2 s

-

Spectral width: -5 to 220 ppm

-

Decoupling: Proton decoupled.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin, uniform liquid film.

FTIR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The sample is introduced into the gas chromatograph (GC) via an autosampler.

GC-MS Protocol:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250°C.

-

Oven temperature program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: 1-2 scans/second.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

Caption: Logical flow from spectroscopic data to structural confirmation.

An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl trans-1,2-cyclopropanedicarboxylate is a synthetically valuable diester characterized by a rigid cyclopropane core. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential applications in drug discovery and development. The unique conformational constraints imposed by the cyclopropane ring make this molecule an attractive scaffold for the design of novel therapeutics with enhanced metabolic stability and target specificity.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its core structure consists of a three-membered carbon ring with two methyl ester groups in a trans configuration. This arrangement confers significant rigidity to the molecule.

Identification

| Identifier | Value |

| CAS Number | 826-35-7[1][2] |

| Molecular Formula | C₇H₁₀O₄[1][2] |

| Molecular Weight | 158.15 g/mol [1] |

| IUPAC Name | dimethyl (1R,2R)-rel-cyclopropane-1,2-dicarboxylate[1] |

| Synonyms | trans-1,2-Cyclopropanedicarboxylic acid dimethyl ester, Dimethyl trans-cyclopropanedicarboxylate |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Boiling Point | 101 °C at 18 mmHg | [2] |

| Density | 1.12 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.441 | [3] |

| Flash Point | 99 °C | [2] |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its trans-substituted cyclopropane structure. The proton and carbon chemical shifts are influenced by the ring strain and the electron-withdrawing nature of the ester groups.

-

¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals for the methoxy protons and the cyclopropyl protons. The trans-coupling constants between the cyclopropyl protons are characteristic.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the methoxy carbons, and the cyclopropyl carbons.[1]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

A common and effective method for the synthesis of this compound is the cyclopropanation of dimethyl fumarate using a carbene or carbene equivalent. A detailed experimental protocol based on established methodologies for similar transformations is provided below.

Reaction:

Figure 1: General scheme for the synthesis of this compound.

Materials:

-

Dimethyl fumarate

-

Diazomethane (or a safer precursor like diazald)

-

Palladium(II) acetate (catalyst)

-

Dichloromethane (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, dissolve dimethyl fumarate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of palladium(II) acetate to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane to the stirred reaction mixture. The addition should be done cautiously to control the effervescence.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench any remaining diazomethane by the careful addition of acetic acid.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification

The crude product can be purified by vacuum distillation to obtain pure this compound.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction distilling at the appropriate boiling point and pressure (e.g., 101 °C at 18 mmHg).[2]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Instrument: Standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).

-

MS Detector: Electron ionization (EI) at 70 eV.

Role in Drug Discovery and Development

The cyclopropane ring is a highly valued structural motif in modern medicinal chemistry. Its incorporation into drug candidates can offer several advantages, making this compound a valuable building block.[4][5]

Rigid Scaffold

The inherent rigidity of the cyclopropane ring in this compound restricts the conformational freedom of molecules.[6] This property is highly desirable in drug design as it can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[4][7] The defined spatial orientation of the two ester groups provides a well-defined scaffold for the attachment of pharmacophoric elements.

Figure 2: The role of rigid scaffolds in drug design.

Metabolic Stability

The cyclopropane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] Replacing more metabolically labile moieties with a cyclopropane-containing fragment can improve the pharmacokinetic profile of a drug, leading to a longer half-life and potentially reduced dosing frequency.

Bioisosteric Replacement

The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. This substitution can be used to fine-tune the physicochemical properties of a molecule, such as lipophilicity and solubility, to optimize its drug-like characteristics.

Figure 3: A typical workflow for assessing metabolic stability.[8][9]

While there are no specific signaling pathways directly associated with this compound in the public domain, its utility lies in its role as a versatile building block. Researchers can employ this molecule to synthesize a variety of more complex structures for screening against different biological targets.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its rigid cyclopropane scaffold and potential to enhance metabolic stability make it an important building block for the synthesis of novel drug candidates. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis, enabling its effective utilization in research and development within the pharmaceutical industry. The continued exploration of cyclopropane-containing molecules holds significant promise for the discovery of next-generation therapeutics.

References

- 1. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Diethyl trans-1,2-cyclopropanedicarboxylate 97 3999-55-1 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Reactivity and Stability of Dimethyl trans-1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl trans-1,2-cyclopropanedicarboxylate is a synthetically versatile molecule characterized by a strained three-membered ring and two electron-withdrawing ester functionalities. This unique structural combination imparts a distinct reactivity profile, making it a valuable building block in organic synthesis for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to inform its application in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 826-35-7 | [1] |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Boiling Point | 101 °C at 18 mmHg | [2] |

| Density | 1.12 g/mL | [2] |

| Refractive Index | 1.4425-1.4445 | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the strain of the cyclopropane ring and the electron-withdrawing nature of the two ester groups. These features make the molecule susceptible to ring-opening reactions with a variety of nucleophiles.

Ring-Opening Reactions

The presence of the two ester groups polarizes the C1-C2 bond of the cyclopropane ring, making the ring susceptible to nucleophilic attack. This type of cyclopropane is classified as a donor-acceptor (D-A) cyclopropane, where the cyclopropane ring itself acts as the donor and the ester groups are the acceptors. The ring-opening is a key reaction pathway, leading to the formation of 1,3-difunctionalized acyclic compounds.

A general workflow for a Lewis acid-catalyzed ring-opening reaction of a donor-acceptor cyclopropane is depicted below. The Lewis acid activates the acceptor group, facilitating the nucleophilic attack and subsequent ring opening.

Caption: General workflow for Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane.

The regioselectivity of the ring-opening can be influenced by the substituents on the cyclopropane ring and the nature of the nucleophile.

Stability Studies

A comprehensive understanding of the stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

Hydrolytic Stability

Esters of cyclopropanecarboxylic acids exhibit significantly enhanced stability towards both acid- and base-catalyzed hydrolysis compared to other common esters.[3][4][5] This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3][4]

A study comparing the stability of valacyclovir with its cyclopropane analogue demonstrated that at 40°C and pH 6, the half-life of the cyclopropane derivative was greater than 300 hours, whereas the half-life of valacyclovir was 69.7 hours.[3][4] While this data is for a different molecule, it highlights the general stability of the cyclopropanecarboxylate ester linkage.

Experimental Protocol for Hydrolytic Stability Assessment (General):

A typical procedure to assess hydrolytic stability involves the following steps:

Caption: A generalized experimental workflow for determining hydrolytic stability.

Thermal Stability

Experimental Protocol for Thermal Stability Assessment (General):

A general protocol for evaluating thermal stability using TGA is as follows:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Photochemical Stability

The photochemical stability of esters can be assessed by exposing them to a controlled light source and monitoring their degradation over time. The degradation pathways can be complex and may involve photo-oxidation and chain scission.[6] Studies on other esters have shown that UV irradiation can lead to the formation of various degradation products.[7][8]

Experimental Protocol for Photochemical Stability Assessment (General):

A generalized protocol for assessing photochemical stability is outlined below:

Caption: General experimental workflow for a photochemical stability study.

Synthesis

The synthesis of this compound is not extensively detailed in readily available literature. However, general methods for the synthesis of cyclopropane rings can be applied. A common approach involves the reaction of a Michael acceptor with a ylide, or the cyclopropanation of an alkene. A patent for a related compound, trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid, describes its preparation from 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters via hydrolysis and subsequent reaction with an alkali metal hypochlorite.[9]

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by ring-opening reactions. A key feature of this molecule is the enhanced hydrolytic stability of its ester groups, a property that should be considered in the design of synthetic routes and the development of ester-based prodrugs. While specific quantitative data on its thermal and photochemical stability are limited, established protocols can be employed to assess these properties. Further research into the quantitative aspects of its reactivity and stability will undoubtedly expand its utility in organic synthesis and medicinal chemistry.

References

- 1. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]

Dimethyl Trans-1,2-Cyclopropanedicarboxylate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl trans-1,2-cyclopropanedicarboxylate, a conformationally constrained three-membered ring system, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid framework and stereochemically defined centers make it an ideal scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The enantiomerically pure forms of this cyclopropane derivative, (1R,2R)- and (1S,2S)-dimethyl cyclopropanedicarboxylate, serve as crucial intermediates in the synthesis of a range of pharmaceuticals, including antiviral, antidepressant, and antithrombotic agents. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral building block in organic synthesis.

Synthesis of Racemic this compound

The preparation of the racemic form of this compound is a critical first step before chiral resolution. A common and effective method involves the cyclopropanation of dimethyl fumarate.

Experimental Protocol: Synthesis from Dimethyl Fumarate

This procedure outlines a typical laboratory-scale synthesis of racemic this compound.

Materials:

-

Dimethyl fumarate

-

Diazomethane (handle with extreme caution in a well-ventilated hood behind a blast shield)

-

Diethyl ether

-

Palladium(II) acetate (catalyst)

Procedure:

-

Dissolve dimethyl fumarate in a suitable volume of diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane from the dropping funnel. The reaction is exothermic and nitrogen gas will evolve. Maintain the temperature below 5 °C.

-

After the addition is complete, add a catalytic amount of palladium(II) acetate to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench any unreacted diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain racemic this compound as a colorless oil.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is paramount for its application in asymmetric synthesis. Enzymatic resolution has proven to be a highly efficient and selective method for this purpose.

Enzymatic Resolution using Pig Liver Esterase (PLE)

Pig liver esterase (PLE) is a commercially available and widely used enzyme for the enantioselective hydrolysis of esters. In the case of this compound, PLE selectively hydrolyzes one of the enantiomers to the corresponding monoester, allowing for the separation of the unreacted diester and the monoester product.

Experimental Protocol: PLE-Catalyzed Enantioselective Hydrolysis

Materials:

-

Racemic this compound

-

Pig Liver Esterase (PLE)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH adjustment

-

Diethyl ether

-

Hydrochloric acid (e.g., 1 M)

Procedure:

-

Suspend racemic this compound in a phosphate buffer.

-

Add Pig Liver Esterase (PLE) to the suspension.

-

Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a sodium hydroxide solution using a pH-stat or by manual titration.

-

Monitor the progress of the reaction by measuring the consumption of the base. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining diester and the formed monoacid.

-

Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with hydrochloric acid.

-

Extract the mixture with diethyl ether.

-

Separate the organic layer. The unreacted diester enantiomer can be isolated from this layer.

-

The aqueous layer contains the monoacid salt. Further acidification and extraction will yield the monoacid, which can then be re-esterified to obtain the other enantiomer of the diester if desired.

-

Purify both the recovered diester and the esterified monoacid by chromatography.

-

Determine the enantiomeric excess (ee%) of each enantiomer using chiral HPLC or by measuring the specific rotation.

Applications in Drug Synthesis

The enantiomerically pure forms of this compound are pivotal intermediates in the synthesis of several marketed drugs.

Synthesis of Ticagrelor Intermediate

(1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate is a key precursor for the synthesis of a crucial chiral cyclopropylamine intermediate in the production of the antiplatelet drug Ticagrelor. Biocatalytic methods using engineered enzymes have been developed for the highly stereoselective synthesis of the required cyclopropane core. For instance, an engineered truncated globin of Bacillus subtilis can catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[1]

Synthesis of Tranylcypromine Analogues

Tranylcypromine is an antidepressant. Chiral derivatives of tranylcypromine are synthesized to improve their therapeutic index. The synthesis often involves the use of a chiral cyclopropane scaffold derived from this compound. The general strategy involves the conversion of the carboxylic acid groups to other functionalities, such as amines, to build the final drug molecule.

Synthesis of Milnacipran

Milnacipran is a serotonin-norepinephrine reuptake inhibitor used to treat fibromyalgia. The synthesis of milnacipran and its analogs can be achieved through a route involving an asymmetric cyclopropanation step to generate the key cyclopropane core. While not directly starting from this compound, the principles of using a chiral cyclopropane building block are central to its synthesis.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and resolution of this compound and its application in the synthesis of drug precursors.

| Reaction | Substrate | Product | Catalyst/Enzyme | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |

| Biocatalytic Cyclopropanation | 3,4-difluorostyrene and ethyl diazoacetate | ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | Engineered B. subtilis truncated globin | 79 | >99:1 | 98 | [1] |

| Biocatalytic Cyclopropanation | Styrene and ethyl diazoacetate | ethyl (1R,2R)-2-phenylcyclopropanecarboxylate | Engineered Myoglobin | 91 | 99.9:0.1 | 96 | [2] |

Visualizations

Logical Relationship: From Racemate to Enantiopure Building Blocks

Caption: Chiral resolution separates the racemic mixture into its individual enantiomers.

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of this compound.

Signaling Pathway: Application in Drug Synthesis

Caption: General pathway for the use of the chiral building block in drug synthesis.

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its rigid, three-dimensional structure provides a unique scaffold for the stereocontrolled synthesis of complex molecules. The development of efficient methods for its synthesis and, crucially, its chiral resolution, has opened up avenues for the streamlined production of enantiomerically pure pharmaceuticals. The applications highlighted in this guide for the synthesis of drugs like Ticagrelor and Tranylcypromine analogues underscore the significance of this building block in medicinal chemistry and drug development. Future research will likely focus on the development of even more efficient and sustainable methods for the synthesis and resolution of this valuable chiral synthon, as well as its application in the creation of new and innovative drug candidates.

References

The Rising Star of Drug Discovery: A Technical Guide to Dimethyl Trans-1,2-Cyclopropanedicarboxylate

For Immediate Release